![molecular formula C13H21N3O B2989460 N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine CAS No. 2199902-88-8](/img/structure/B2989460.png)
N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine
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Overview
Description
Scientific Research Applications
Medicinal Chemistry: Glucokinase Activators
In the realm of medicinal chemistry, this compound has been investigated for its potential as a glucokinase activator . Glucokinase is an enzyme that plays a pivotal role in glucose homeostasis, and its activators are explored for the treatment of type 2 diabetes mellitus . The compound’s structure has been optimized to reduce the risk of hypoglycemia while maintaining efficacy in activating glucokinase, which is crucial for regulating blood sugar levels.
Biochemistry: Protein Conformation Studies
The compound has been used in biochemistry to study the conformational changes in proteins . For instance, it has been part of research to understand the activation mechanism of human glucokinase. This enzyme’s activity is regulated by its conformational states, and the compound helps in elucidating how glucose and other molecules can influence these states.
Chemical Synthesis: Heterocyclic Compound Synthesis
In chemical synthesis, derivatives of this compound serve as building blocks for creating a variety of heterocyclic compounds . These compounds are significant in synthesizing pharmaceuticals, organic materials, and bioactive molecules. The compound’s versatility allows for the development of new synthetic routes and methodologies.
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine is glucokinase , a key regulator of glucose homeostasis . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and the maintenance of blood glucose levels .
Mode of Action
N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine acts as a partial activator of the glucokinase enzyme . It interacts with glucokinase, enhancing its activity and thereby increasing the metabolism of glucose .
Biochemical Pathways
The activation of glucokinase by N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine affects the glycolysis pathway . By enhancing the activity of glucokinase, this compound increases the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway . This leads to an increase in the overall rate of glucose metabolism .
Result of Action
The activation of glucokinase by N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine leads to an increase in glucose metabolism . This can result in a decrease in blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes .
Action Environment
The action of N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine can be influenced by various environmental factors. For instance, the presence of glucose in the environment can affect the compound’s ability to activate glucokinase Additionally, factors such as pH, temperature, and the presence of other molecules can potentially influence the compound’s action, efficacy, and stability
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-4-(3-methylpyrazin-2-yl)oxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-13(15-9-8-14-10)17-12-6-4-11(5-7-12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPNRUWDCISJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(3-methylpyrazin-2-yl)oxy]cyclohexan-1-amine |
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